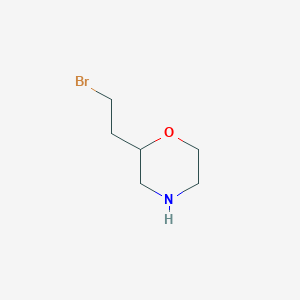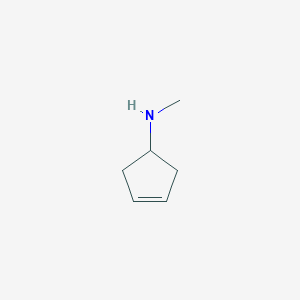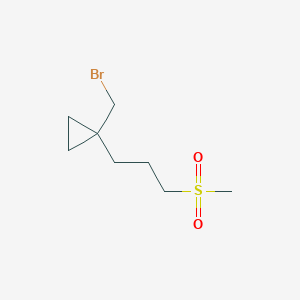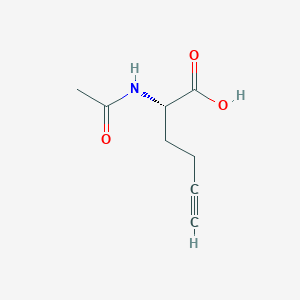
(S)-2-Acetamidohex-5-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Acetamidohex-5-ynoic acid is an organic compound characterized by the presence of an acetamido group and a terminal alkyne
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamidohex-5-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as an amino acid derivative.
Formation of the Alkyne: The terminal alkyne group is introduced through a series of reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Acetamidation: The amino group is then acetylated to form the acetamido group, using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
(S)-2-Acetamidohex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Acetic anhydride, acetyl chloride, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted amides
科学研究应用
(S)-2-Acetamidohex-5-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications, as it can act as a substrate or inhibitor for certain enzymes.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers with unique properties.
作用机制
The mechanism of action of (S)-2-Acetamidohex-5-ynoic acid depends on its specific application. In biological systems, it may interact with enzymes by mimicking natural substrates or inhibitors, thereby affecting enzyme activity. The acetamido group can form hydrogen bonds with active site residues, while the alkyne group can participate in covalent modifications of the enzyme.
相似化合物的比较
Similar Compounds
(S)-2-Acetamidohex-5-enoic acid: Similar structure but with a double bond instead of a triple bond.
(S)-2-Acetamidohexanoic acid: Lacks the alkyne group, making it less reactive in certain chemical reactions.
(S)-2-Acetamidopent-4-ynoic acid: Shorter carbon chain, which may affect its reactivity and biological activity.
Uniqueness
(S)-2-Acetamidohex-5-ynoic acid is unique due to the presence of both an acetamido group and a terminal alkyne. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry.
属性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
(2S)-2-acetamidohex-5-ynoic acid |
InChI |
InChI=1S/C8H11NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h1,7H,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI 键 |
IFHYXPYZVZLDKD-ZETCQYMHSA-N |
手性 SMILES |
CC(=O)N[C@@H](CCC#C)C(=O)O |
规范 SMILES |
CC(=O)NC(CCC#C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


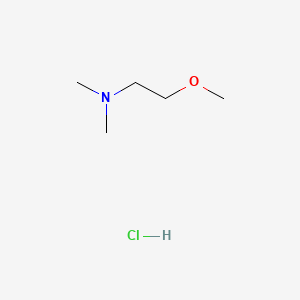

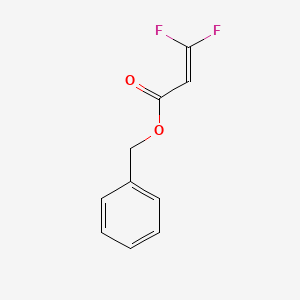
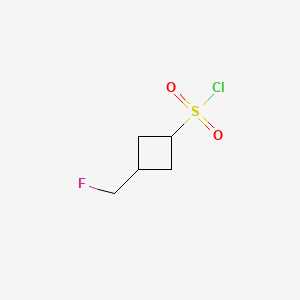
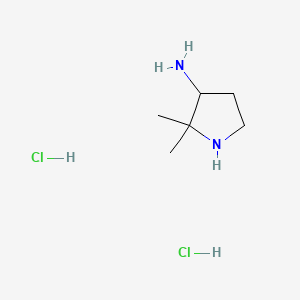
![8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)
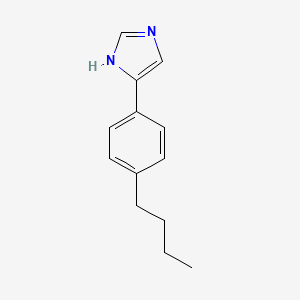
![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
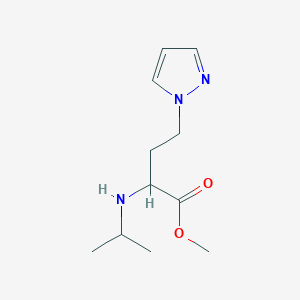
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
